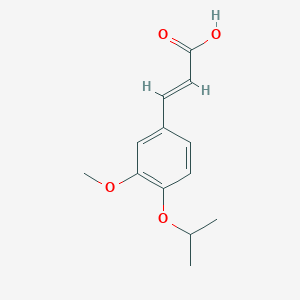

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

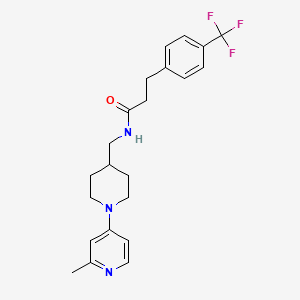

“(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid” is a research chemical with the molecular formula C13H16O4 and a molecular weight of 236.26 . It is also known by other names such as (2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid and (E)-3-(4-Isopropoxy-3-methoxy-phenyl)-acrylic acid .

Molecular Structure Analysis

The InChI key for this compound is HCIFIHNJOLFAAX-FNORWQNLSA-N . The InChI string is InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+ . The canonical SMILES representation is CC©OC1=C(C=C(C=C1)C=CC(=O)O)OC .Physical And Chemical Properties Analysis

“(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid” is soluble in acetone . The predicted boiling point is 383.5±27.0 ℃ , and the melting point is 152-155 ℃ (in acetone) . The predicted density is 1.144±0.06 g/cm3 .科学的研究の応用

Anticancer Research

The study of cinnamic acid derivatives, including (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid, has highlighted their potential in anticancer research. These compounds, due to their structural features, have been under investigation for their antitumor efficacy. Research has shown that cinnamic acid derivatives, due to their 3-phenyl acrylic acid functionality, offer versatile reactive sites for substitution, addition, and reactions of the carboxylic acid functionality, making them significant in medicinal research as both traditional and synthetic antitumor agents. Despite their long history in medicinal use, their full potential in cancer treatment has been underutilized, prompting recent decades of research into their antitumor properties (De, Baltas, & Bedos-Belval, 2011).

Biomedical Applications

In the field of biomedical applications, the polymerization of acrylic acid derivatives, including (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid, has been explored for creating materials with specific surface chemistries suitable for biomedical uses. Plasma polymerization of organic compounds like acrylic acid has been demonstrated as an effective tool for producing thin films with carboxylic acid functional groups. These functional groups are attractive for biomedical applications as they stimulate cell adhesion and proliferation, which are crucial for tissue regeneration and biomolecule immobilization processes. Research has focused on the synthesis of acrylic acid plasma polymers for their application in promoting cell growth, proliferation, and differentiation, indicating the significant role of these compounds in advancing biomedical technologies (Bitar, Cools, De Geyter, & Morent, 2018).

Biotechnological Routes from Biomass

The versatility of (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid extends into biotechnological applications, particularly in the conversion of biomass to valuable chemicals. Lactic acid, an important hydroxycarboxylic acid produced from biomass, serves as a precursor for several chemicals including acrylic acid. This connection underlines the potential of using biotechnological routes to transform biomass-derived lactic acid into acrylic acid and its derivatives. These processes not only offer a "greener" alternative to chemical synthesis but also highlight the importance of acrylic acid derivatives in the sustainable production of chemicals from renewable resources (Gao, Ma, & Xu, 2011).

特性

IUPAC Name |

(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIFIHNJOLFAAX-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2636386.png)

![N-Benzyl-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2636398.png)

![Ethyl 2-[9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2636404.png)

![5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2636405.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B2636408.png)